![molecular formula C8H16N2 B1414748 2-Methyl-2-[(2-methylpropyl)amino]propanenitrile CAS No. 1018291-88-7](/img/structure/B1414748.png)
2-Methyl-2-[(2-methylpropyl)amino]propanenitrile
Vue d'ensemble
Description
“2-Methyl-2-[(2-methylpropyl)amino]propanenitrile” is a chemical compound with the CAS Number: 1018291-88-7 . It has a molecular weight of 140.23 . The IUPAC name for this compound is 2-(isobutylamino)-2-methylpropanenitrile .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H16N2/c1-7(2)5-10-8(3,4)6-9/h7,10H,5H2,1-4H3 . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
The physical form of “this compound” is not specified in the web search results .Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
- 2-Methyl-2-[(2-methylpropyl)amino]propanenitrile is utilized in the synthesis of 2-cyanopyrrolidines, a type of heterocyclic compound. This process involves reacting the compound with γ-halocarbonyl compounds, and it has been shown to yield products as single enantiomers in many cases, indicating its importance in producing chiral compounds (Grygorenko et al., 2007).
Precursor for Synthesis of Various Heterocyclic Systems
- This compound serves as a precursor for the synthesis of various heterocyclic systems like imidazole derivatives, oxazoles, isothiazoles, and 1,3,2-diazaphospholidines. Its applications also extend to its use as a source of a nitrile carbon atom and as a catalyst or initiator in different chemical reactions (Drabina & Sedlák, 2012).
Antimicrobial Activity
- Derivatives of this compound have been shown to possess promising antimicrobial activities against various organisms, including Gram-negative bacteria, Gram-positive bacteria, and yeast. This indicates its potential for use in developing new antimicrobial agents (Behbehani et al., 2011).
Thermal Storage of Energy
- The compound and its mixtures are being considered as potential candidates for thermal storage of energy. Their thermal conductivities have been measured, and they show promise for applications in energy storage and management (Zhang & Xu, 2001).
Magnetic Refrigeration
- Some derivatives, like Mn supertetrahedra and planar discs synthesized using this compound, have been investigated for their potential in magnetic refrigeration, showing significant magnetocaloric effects (Manoli et al., 2008).
Safety and Hazards
Mécanisme D'action
Target of Action
This compound is commonly used as an intermediate in the synthesis of pharmaceuticals and organic compounds, suggesting that it may interact with a variety of biological targets depending on the specific context of its use.
Biochemical Pathways
As an intermediate in the synthesis of various pharmaceuticals and organic compounds, it could potentially influence a wide range of biochemical pathways depending on the specific compounds it is used to synthesize.
Action Environment
As an intermediate in the synthesis of various pharmaceuticals and organic compounds, its stability and efficacy could be influenced by a variety of factors, including temperature, pH, and the presence of other chemicals.
Analyse Biochimique
Biochemical Properties
2-Methyl-2-[(2-methylpropyl)amino]propanenitrile plays a role in biochemical reactions as an intermediate in the synthesis of pharmaceuticals and organic compounds . It interacts with various enzymes and proteins, including cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity.
Cellular Effects
This compound affects various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For example, it may modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in downstream signaling pathways. Additionally, this compound can affect the expression of genes involved in metabolic processes, thereby influencing cellular metabolism.
Molecular Mechanism
The mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . At the molecular level, this compound can bind to specific receptors or enzymes, leading to conformational changes that either enhance or inhibit their activity. For instance, it may inhibit the activity of cytochrome P450 enzymes by binding to their active sites, thereby preventing the metabolism of other substrates.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation . The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as exposure to light or heat. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with some studies reporting changes in cell viability and function over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can exhibit toxic or adverse effects. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. High doses of this compound can lead to toxicity, affecting organ function and overall health.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes such as cytochrome P450 . These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell. The compound may be metabolized into different products, which can further interact with other metabolic pathways.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms . It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. The localization and accumulation of the compound can affect its biological activity, with higher concentrations potentially leading to more pronounced effects.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the endoplasmic reticulum, where it can interact with enzymes involved in protein synthesis and folding.
Propriétés
IUPAC Name |
2-methyl-2-(2-methylpropylamino)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-7(2)5-10-8(3,4)6-9/h7,10H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXICTGPBRRDJPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(C)(C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



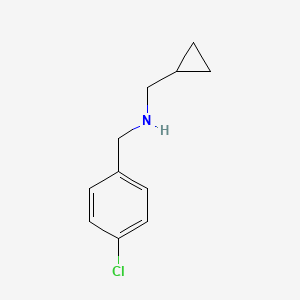
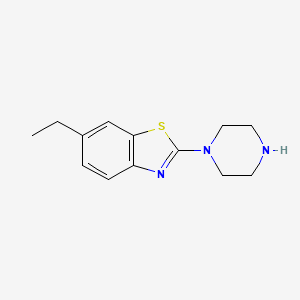
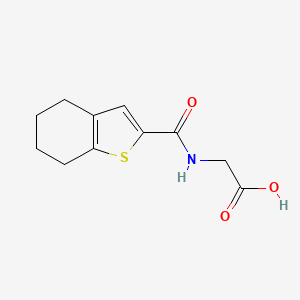

![Ethyl 4-[(2-hydroxyethyl)amino]piperidine-1-carboxylate](/img/structure/B1414673.png)
![2-Chloro-6-[(3-methoxyphenyl)methoxy]benzaldehyde](/img/structure/B1414676.png)
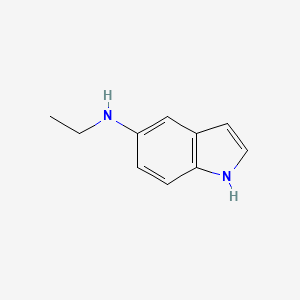
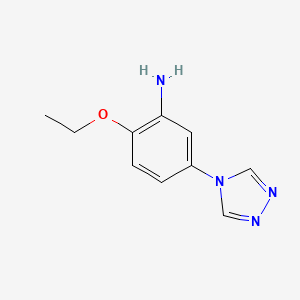
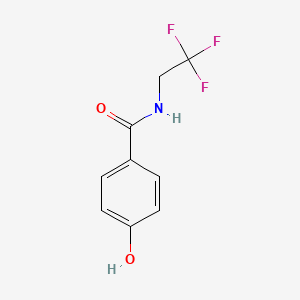
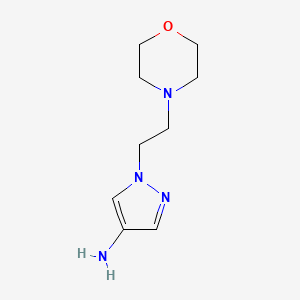

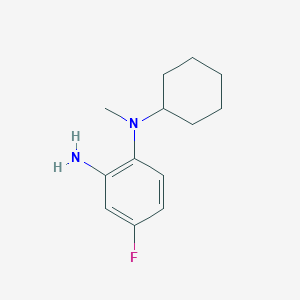

![3-[(Ethylsulfanyl)methyl]aniline](/img/structure/B1414687.png)